![molecular formula C9H5NO4 B1627350 5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione CAS No. 107583-34-6](/img/structure/B1627350.png)
5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione
Overview
Description
5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione , also known by its chemical formula C₉H₇NO₂ , is a heterocyclic compound. Its molecular weight is approximately 161.16 g/mol . The IUPAC name for this compound is 5H-[1,3]dioxolo[4,5-f]indole . It is a solid substance that is sealed and stored in a dry environment at temperatures between 2°C and 8°C .
Scientific Research Applications
Drug Screening Models
5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione derivatives have been studied in the context of drug screening, particularly in cancer research. For instance, a study evaluated the cytostatic effects of certain compounds, including a 5H-[1,3]Dioxolo[4,5-f]indole derivative, on colorectal adenocarcinoma cells. This research found that these cells, when cultured in three dimensions, showed resistance to the tested drugs, highlighting the complexity of cancer cell responses to chemotherapy agents (Poloznikov et al., 2019).
Synthesis and Chemical Properties
Various studies focus on the synthesis of 5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione derivatives and their chemical properties. For instance, research has developed efficient methods for synthesizing these compounds, exploring their potential in creating a wide range of structurally diverse compounds. Such studies often involve confirming the structure of these compounds through spectroscopy and crystallographic analysis, contributing to our understanding of their chemical behavior and potential applications in medicinal chemistry (Mieczkowski et al., 2016).
Antimicrobial and Antitumor Activities
Several studies have reported on the antimicrobial and antitumor properties of 5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione derivatives. These compounds have been tested for their efficacy against various cancer cell lines and pathogens. For instance, some derivatives have shown moderate inhibitory activity against the fungus Candida albicans, highlighting their potential as antifungal agents (Ramadan et al., 2019). Additionally, novel compounds containing the 5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione moiety have been evaluated for their antitumor activity, demonstrating pronounced effects on certain cancer cell lines (Yang et al., 2015).
properties
IUPAC Name |
5H-[1,3]dioxolo[4,5-f]indole-6,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-8-4-1-6-7(14-3-13-6)2-5(4)10-9(8)12/h1-2H,3H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMOHWGQNJCMHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576360 | |
Record name | 2H,5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione | |
CAS RN |
107583-34-6 | |
Record name | 2H,5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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